Monosialogangloside GM1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

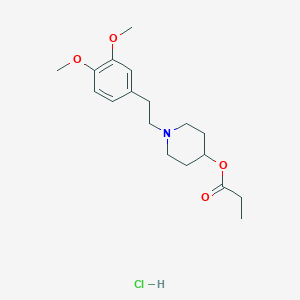

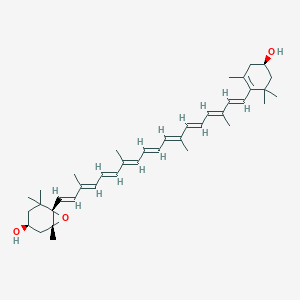

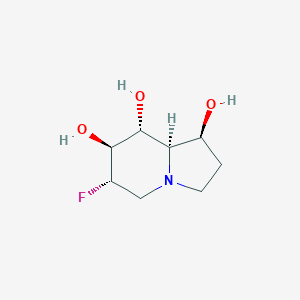

Monosialoganglioside GM1 is a major sialoglycolipid of neuronal membranes . It is a member of the ganglio series of gangliosides which contain one sialic acid residue . GM1 has important physiological properties and impacts neuronal plasticity and repair mechanisms, and the release of neurotrophins in the brain .

Molecular Structure Analysis

GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . The structure of GM1 was established in 1963 . It is a monosialo-glycosphingolipid (GSL) belonging to the gangliotetrahexosyl series .

Chemical Reactions Analysis

A quantitative high-performance liquid chromatographic method for the analysis of monosialogangliosides as their perbenzoyl derivatives has been devised . Samples containing as little as 3 nmol were converted to their perbenzoyl derivatives by reaction with 0.1 ml of 10% benzoyl chloride in pyridine at 60°C for 1 hr .

Physical And Chemical Properties Analysis

GM1 displays a well-balanced amphiphilic behavior that allows it to establish strong both hydrophobic and hydrophilic interactions . The peculiar structure of GM1 reduces the fluidity of the plasma membrane which implies a retention and enrichment of the ganglioside in specific membrane domains called lipid rafts .

Scientific Research Applications

Overview of GM1 Research Trends

- Research Trends Analysis : Monosialoganglioside GM1 (GM1) has been a popular research topic since 1942, with notable development in the 1970s and peak activity in the 1990s. GM1 research spans both clinical and basic science, with the USA, Japan, and Germany being leading contributors. Key journals include the Journal of Biological Chemistry and Journal of Neurochemistry (Xu et al., 2012).

GM1 in Neurodegenerative Diseases

- GM1 and Alzheimer's Disease : GM1 influences the membrane-mediated aggregation of β-amyloid, a factor in Alzheimer's disease. While GM1 can seed β-amyloid aggregation, it also offers neuroprotection against β-amyloid-induced toxicity, suggesting a complex, dual role (Cebecauer et al., 2017).

GM1 in Neural Protection and Recovery

- Neuroprotective Properties : GM1 demonstrates neuroprotective properties in the central nervous system, particularly against neurotoxicity induced by substances like propofol and remifentanil in neural stem cells (Lu et al., 2017).

- Improving Learning and Memory in Alzheimer's : GM1 improves learning and memory in Alzheimer's disease models, potentially by upregulating phosphoinositide 3-kinase in the hippocampus (Jia et al., 2016).

- Recovery of Spatial Learning : GM1 positively affects spatial learning recovery in Alzheimer's rat models, indicating its beneficial role in neurodegenerative diseases (Ashkavandi et al., 2015).

GM1 in Spinal Cord Injury

- Reducing Inflammation in Spinal Cord Injury : GM1 attenuates inflammation post-spinal cord injury by inhibiting the TLR4/NF-κB pathway, showcasing its anti-inflammatory potential (Wang & Tao, 2021).

- Effectiveness in Treating Spinal Cord Trauma : Clinical studies show that GM1 improves sensitive indices in spinal cord trauma patients, indicating its therapeutic potential in such injuries (Barros et al., 2016).

GM1 in Cellular and Molecular Studies

- Cell Immobilization for GM1 Production : Developing cell immobilization techniques for converting polysialogangliosides to GM1, highlights GM1's industrial production potential for treating nervous system diseases (Dong et al., 2011).

- GM1 and Amyloid β-Peptide Interactions : GM1-bound amyloid β-peptides, linked to Alzheimer’s disease, form cytotoxic protofibril structures, indicating GM1's role in the disease’s pathology (Kumar et al., 2022).

Mechanism of Action

Target of Action

GM1 interacts with several targets in the CNS. It has been shown to activate tyrosine kinase receptors (Trk), which naturally serve as nerve growth factor receptors . GM1 also targets astrocytes, promoting glycolysis, leading to glucose uptake and lactate release . Furthermore, GM1-bound amyloid β-peptides have been found in patients’ brains exhibiting early pathological changes of Alzheimer’s disease .

Mode of Action

The mode of action of GM1 is multifaceted. It has a direct interaction with its targets, leading to various changes. For instance, GM1’s interaction with Trk receptors triggers neuronal differentiation . In astrocytes, GM1 stimulates the expression of several genes involved in the regulation of glucose metabolism . Moreover, non-micellar GM1 can modulate Aβ40 aggregation, resulting in the formation of stable, short, rod-like, and cytotoxic Aβ40 protofibrils .

Biochemical Pathways

GM1 influences several biochemical pathways. It has been shown to suppress the spinal cord injury-induced upregulation of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α, thereby inhibiting the TLR4/NF-κB pathway . Additionally, GM1 can modulate Aβ40 aggregation, which is relevant in the context of Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of GM1 have been studied in both humans and animals. In humans, GM1 enters the bloodstream rapidly, reaches a maximal level after 48–72 h, and has an elimination half-life of 60–75 h . In rats, the clearance and volume of distribution of GM1 were estimated to be 0.0942 L/h and 3.27 L for GM1-A, and 0.0714 L/h and 2.82 L for GM1-B, respectively .

Result of Action

The action of GM1 leads to various molecular and cellular effects. It has been shown to alleviate inflammation and improve motor function after spinal cord injury . GM1 also enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes when neurons are cultured in the presence of astrocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GM1. For instance, the ganglioside pattern undergoes changes during aging, with an increased proportion of b-series gangliosides and a reduced content of a-series gangliosides, including GM1 . This suggests that the physiological environment and state of the organism can impact the action of GM1.

Future Directions

properties

IUPAC Name |

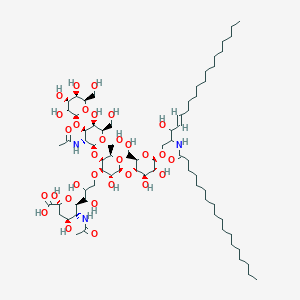

(2S,4S,5R,6R)-5-acetamido-6-[3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(86)76-44(45(83)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-99-69-61(93)59(91)63(50(38-79)102-69)104-71-62(94)67(98-41-47(85)55(87)66-53(74-42(3)81)46(84)35-73(97,107-66)72(95)96)64(51(39-80)103-71)105-68-54(75-43(4)82)65(57(89)49(37-78)100-68)106-70-60(92)58(90)56(88)48(36-77)101-70/h31,33,44-51,53-71,77-80,83-85,87-94,97H,5-30,32,34-41H2,1-4H3,(H,74,81)(H,75,82)(H,76,86)(H,95,96)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVNZJJSHZYAS-ALSOZVJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

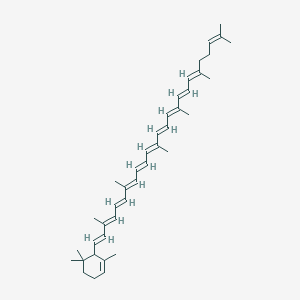

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)OCC(C([C@H]5[C@@H]([C@H](C[C@](O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H131N3O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1546.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37758-47-7 |

Source

|

| Record name | G(M1) Ganglioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037758477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.